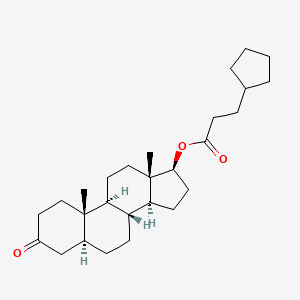
Stanolone cyclopentylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stanolone cyclopentylpropionate: is a synthetic derivative of dihydrotestosterone (DHT), a potent androgenic steroid
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with dihydrotestosterone (DHT) as the starting material.
Esterification Reaction: The cyclopentylpropionic acid is reacted with DHT under acidic conditions to form the ester bond.
Purification: The product is then purified through recrystallization or chromatography to obtain the final compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using reactors and continuous flow systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the steroid backbone, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium azide).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often leading to different functional groups.
Substitution Products: Halogenated or azido derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Stanolone cyclopentylpropionate is used as a chemical intermediate in the synthesis of other steroid compounds. Biology: It is used in biological studies to investigate the role of androgens in various physiological processes. Medicine: Industry: Used in the development of new pharmaceuticals and as a research tool in steroid chemistry.
Molecular Targets and Pathways:
Androgen Receptors: this compound binds to androgen receptors, exerting its effects through the modulation of gene expression.
Pathways: It influences pathways related to muscle growth, hair growth, and other androgen-responsive processes.
Comparaison Avec Des Composés Similaires
Testosterone: The parent compound from which stanolone cyclopentylpropionate is derived.
Dihydrotestosterone (DHT): A closely related androgenic steroid.
Other Steroid Esters: Various esters of testosterone and DHT used in medical and research applications.
Uniqueness: this compound is unique due to its specific ester group, which affects its solubility, stability, and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
2381-64-8 |
|---|---|
Formule moléculaire |
C27H42O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H42O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h18-19,21-24H,3-17H2,1-2H3/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
Clé InChI |
WNURNPRHPSROBT-FRXWOFFRSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


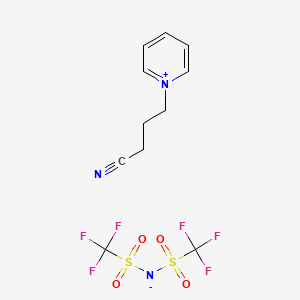
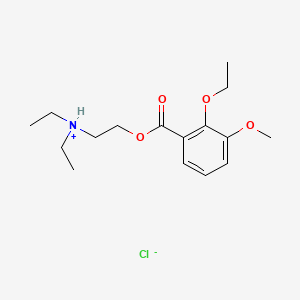
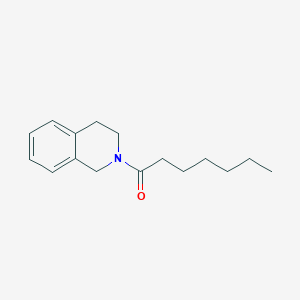
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
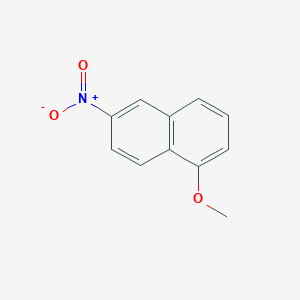
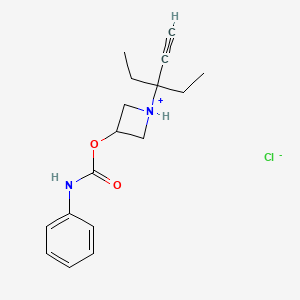

![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
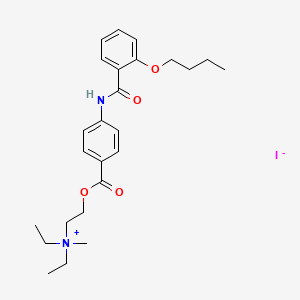
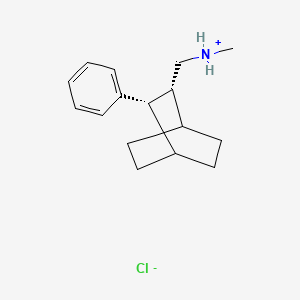
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
